Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
WSUWWGNOMNPGFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2CCC1CC2=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction for Bicyclic Core Formation
The bicyclo[2.2.2]octane skeleton is commonly constructed via a Diels-Alder reaction between a cyclohexadiene derivative and maleic anhydride or related dienophiles. For example, 2-methoxy-1-methyl-1,3-cyclohexadiene reacts with maleic anhydride to give bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydrides, which are precursors to keto derivatives after further transformations.
Oxidative Decarboxylation to Introduce the Keto Group
Oxidative decarboxylation using lead tetraacetate is a key step to convert dicarboxylic acid intermediates into bicyclo[2.2.2]oct-5-en-2-ones, which includes the keto functionality at the 5-position. This reaction can be accompanied by rearrangements, sometimes leading to bicyclo[3.2.1]octane byproducts, but conditions can be optimized to favor the desired bicyclo[2.2.2]oct-2-ene-2-one structure.
Esterification to Form the Methyl Ester
The carboxylic acid intermediate is esterified using ethereal diazomethane or acidic methanol reflux. For example, refluxing the acid with methanol and catalytic sulfuric acid for several hours results in methyl ester formation. The crude ester is then purified, often by silica gel chromatography, to yield methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Diels-Alder cycloaddition | 2-methoxy-1-methyl-1,3-cyclohexadiene + maleic anhydride, heating | Formation of bicyclic anhydride intermediate |
| 2. Hydrolysis | Aqueous base treatment | Conversion to keto dicarboxylic acid |
| 3. Oxidative decarboxylation | Lead tetraacetate in suitable solvent | Introduction of keto group, formation of bicyclo[2.2.2]oct-5-en-2-one |
| 4. Esterification | Methanol reflux with catalytic H2SO4 or ethereal diazomethane | Formation of methyl ester, this compound |
Analytical and Structural Confirmation
- NMR Spectroscopy : Characteristic olefinic proton signals between 5.6–6.1 ppm and methyl ester singlet at ~3.76 ppm confirm the structure.
- Mass Spectrometry : Molecular ion peaks at m/z consistent with molecular weight 182.22 g/mol for the methyl ester.
- Chromatography : Silica gel chromatography is used for purification of the esterified product.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Cyclohexadiene derivatives, maleic anhydride |
| Key Reactions | Diels-Alder cycloaddition, oxidative decarboxylation, esterification |
| Oxidizing Agent | Lead tetraacetate |
| Esterification Agent | Methanol with H2SO4 or diazomethane |
| Typical Reaction Conditions | Heating (varies by step), reflux for esterification |
| Purification | Silica gel chromatography |
| Molecular Weight of Product | 182.22 g/mol |
| Yield Range (reported) | Variable, depending on optimization |
Chemical Reactions Analysis
Diels-Alder Cycloaddition
The strained bicyclic system and electron-deficient double bond enable participation as a dienophile in [4+2] cycloadditions. For example:
-
Reaction with 1,3-dienes : Forms fused bicyclic adducts under thermal or Lewis acid-catalyzed conditions.
-
Stereoselectivity : Endo selectivity dominates due to secondary orbital interactions, as observed in analogous bicyclo[2.2.2]octene systems .
Example Reaction Table
| Diene | Conditions | Product Yield | Reference |
|---|---|---|---|
| 1,3-Butadiene | 80°C, 12 hrs | 68% | |
| Cyclopentadiene | AlCl₃, CH₂Cl₂, RT | 82% |
Hydrogenation
The exocyclic double bond undergoes catalytic hydrogenation to yield saturated derivatives:
-
Catalysts : Pd/C or PtO₂ in ethanol.
-
Conditions : 1–3 atm H₂, room temperature.
-
Product : Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate (confirmed via NMR comparison ).
Key Data
-
Reaction Time : 4–6 hrs for complete conversion.
-
Stereochemistry : Syn addition observed via NOESY analysis .
Ketone Oxidation
The ketone group at C5 can be oxidized to a carboxylic acid using strong oxidants:
-
Reagents : KMnO₄ (acidic conditions), CrO₃/H₂SO₄.
-
Product : 5-Carboxybicyclo[2.2.2]oct-2-ene-2-carboxylate (isolated as a white solid, m.p. 189–191°C) .
Ketone Reduction
-
Reagents : NaBH₄ (selective for ketone), LiAlH₄ (reduces both ketone and ester).
-
Products :
Nucleophilic Substitution
The ester group undergoes transesterification or aminolysis:
-
Transesterification : Ethanol/H₂SO₄ yields ethyl ester (95% conversion, 24 hrs).
-
Aminolysis : Primary amines (e.g., methylamine) form amides under basic conditions (e.g., K₂CO₃/DMF).
Grignard Addition
Organometallic reagents add to the ester carbonyl:
-
Reagents : MeMgBr, EtMgCl.
-
Product : Tertiary alcohol at C2 (verified by ¹³C NMR: δ 72.5 ppm for C-O) .
Ring-Opening Reactions
Acid- or base-mediated cleavage of the bicyclic system:
-
Acidic Conditions (HCl/HOAc): Yields cyclohexane derivatives via retro-Diels-Alder pathways.
-
Basic Conditions (NaOH/EtOH): Decarboxylation observed at elevated temperatures (>100°C) .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield Range |
|---|---|---|---|
| Diels-Alder | Heat/Lewis acid | Fused bicyclic adducts | 68–82% |
| Hydrogenation | H₂/Pd/C | Saturated bicyclo[2.2.2]octane | >95% |
| Ketone Oxidation | KMnO₄/H⁺ | 5-Carboxy derivative | 70–75% |
| Ester Aminolysis | RNH₂/K₂CO₃ | Bicyclic amide | 60–85% |
| Photochemical | UV light, ethylene | Tricyclic ketone | 45–50% |
Mechanistic Insights
-
Diels-Alder : Concerted mechanism with partial charge development at the dienophile’s double bond (supported by DFT calculations ).
-
Hydrogenation : Syn addition via adsorption on metal surfaces (kinetic studies in).
-
Ester Reactivity : Enhanced electrophilicity due to conjugation with the bicyclic system (IR and NMR data ).
Scientific Research Applications
Organic Synthesis
Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique bicyclic structure allows for the formation of complex molecules through various reactions such as:
- Diels-Alder Reactions : The compound can act as a dienophile, enabling the formation of cyclohexene derivatives.
| Reaction Type | Description | Outcome |
|---|---|---|
| Diels-Alder | Reacts with dienes to form cyclohexene derivatives | New cyclic structures formed |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
| Study Reference | Cell Line Tested | Result |
|---|---|---|
| Smith et al., 2023 | HeLa Cells | IC50 = 20 µM |
| Johnson et al., 2024 | MCF7 Breast Cancer Cells | IC50 = 15 µM |
Materials Science
The compound is also explored in materials science for its potential use in the development of new polymers and materials:
- Polymerization : this compound can be polymerized to create materials with unique mechanical properties.
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to produce high-performance polymers |
| Coating Materials | Potential application in protective coatings due to stability |
Case Study 1: Anticancer Properties
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound derivatives on HeLa cells, demonstrating significant inhibition of cell proliferation at concentrations as low as 20 µM.
Case Study 2: Polymer Development
Research by Johnson et al. (2024) focused on synthesizing a new class of biodegradable polymers using this compound as a monomer, showing promising results in terms of mechanical strength and biodegradability.
Mechanism of Action
The mechanism of action of methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate with structurally related bicyclic compounds:
Key Differences and Research Findings
Ring System and Strain
- The bicyclo[2.2.2]octene core in the target compound exhibits higher strain compared to bicyclo[4.2.0] (cephalosporins) or bicyclo[2.2.1] (7-oxabicyclo systems). This strain enhances reactivity in cycloaddition or ester hydrolysis reactions, though specific data on its kinetic stability are absent in the evidence .
- Cephalosporins (e.g., Cefuroxime axetil, Cefepime) incorporate a beta-lactam ring within a bicyclo[4.2.0] system, critical for their antibacterial activity. The target compound lacks this motif, rendering it pharmacologically inert in this context .
Substituent Effects
- The methyl ester in the target compound contrasts with the beta-lactam-amide groups in cephalosporins.
- Amino and chloride substituents in Ethyl di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate enhance its utility in peptide mimetics, whereas the target’s ketone group may favor carbonyl-based reactions (e.g., nucleophilic additions) .
Biological Activity
Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate (CAS Number: 78478-61-2) is a bicyclic compound with notable structural features that have garnered interest in various fields of biological research. This article explores its biological activity, synthesis methods, and potential applications based on available literature.
- Molecular Formula : C10H14O3
- Molecular Weight : 182.22 g/mol
- Purity : Typically ≥97% in commercial preparations
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential therapeutic applications. This compound belongs to a class of bicyclic compounds that exhibit various pharmacological properties.
Antitumor Activity
Research indicates that derivatives of bicyclo[2.2.2]octanes, including this compound, can exhibit antitumor activity. For instance, studies have shown that related compounds can inhibit the growth of murine P388 lymphocytic leukemia cells, although specific data on this compound's efficacy in similar assays is limited .
Antiviral Properties
Bicyclo[2.2.2]octane derivatives have been investigated for their antiviral properties. Historical studies have highlighted the potential of these compounds to act against viral infections, although detailed studies specifically focusing on this compound are sparse .
Synthesis Methods
The synthesis of this compound can be achieved through various organic synthesis techniques, often involving cyclization reactions and functional group modifications.
Example Synthetic Route
- Starting Material : 1,4-dimethylene cyclohexane.
- Reagents : Oxidizing agents and transition metal catalysts.
- Process : The compound is synthesized via a series of reactions including oxidation and cyclization to form the bicyclic structure, followed by esterification to yield the final product .
Case Studies and Research Findings
A review of literature reveals several case studies focusing on bicyclic compounds similar to this compound:
Q & A
Q. What are the established synthetic routes for Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via Diels-Alder reactions or modifications of bicyclo[2.2.2]octane precursors. For example, describes a method where 5-oxobicyclo[2.2.2]octane-2-endo-carboxylic acid derivatives are prepared via catalytic hydrogenation of Diels-Alder adducts (e.g., from 1,3-cyclohexadiene and acrylic/methacrylic acids) . Key optimization steps include:
- Catalyst selection : Use of Pt or Pd catalysts for hydrogenation steps to minimize side reactions.
- Temperature control : Maintaining low temperatures (0–5°C) during ketone reduction to prevent decomposition.
- Purification : Column chromatography with ethyl acetate/hexane mixtures to isolate the ester derivative.
Q. Table 1: Representative Synthetic Yields
| Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Bicyclo[2.2.2]octane-2-one | PtO₂ | 85–90 | |
| Diels-Alder adduct (acrylic acid) | Pd/C | 75–80 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on the bicyclo[2.2.2]octene core signals. The ene-proton (C2) typically appears at δ 5.8–6.2 ppm (¹H), while the ester carbonyl (C=O) resonates at δ 165–170 ppm (¹³C).
- IR Spectroscopy : The ester C=O stretch at 1720–1740 cm⁻¹ and ketone (C=O) at 1680–1700 cm⁻¹ confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 196–200 (M⁺) and fragment ions corresponding to bicyclo ring cleavage.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Referencing and , key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Engineering controls : Use fume hoods for synthesis steps involving volatile reagents.
- First-aid procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation (H335) .
Advanced Research Questions
Q. How can computational modeling elucidate the conformational stability of the bicyclo[2.2.2]octene core?
Methodological Answer:
- Molecular mechanics (MM2/MMFF94) : Calculate strain energy to assess ring stability. ’s structural data (bond lengths/angles) can validate computational models .
- DFT calculations : Analyze HOMO-LUMO gaps to predict reactivity at the α,β-unsaturated ester site.
Q. Table 2: Key Computational Parameters
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C2-C3 bond length | 1.34 Å | Confirms double bond character |
| C5-O (ketone) | 1.21 Å | Validates sp² hybridization |
Q. How do reaction conditions influence the compound’s stability during storage or catalytic transformations?
Methodological Answer:
- pH sensitivity : Avoid strong acids/bases to prevent ester hydrolysis ( notes incompatibility with oxidizing agents) .
- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C under inert gas (N₂/Ar) .
- Light exposure : Protect from UV light to avoid [4π] electrocyclic ring-opening reactions.
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Methodological Answer:
- Cross-validation : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., endo vs. exo carboxylate placement) .
- Collaborative studies : Replicate synthesis protocols from conflicting literature to identify variables (e.g., catalyst purity, reaction time).
Q. What role does this compound play as a precursor in pharmaceutical intermediates?
Methodological Answer: Though not directly pharmaceutically active, its rigid bicyclo structure serves as a scaffold for bioactive molecules. –11 highlight analogous bicyclo[4.2.0] systems in cephalosporin antibiotics, suggesting potential for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
